molecular formula C14H13FN4S B12500719 6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B12500719
M. Wt: 288.35 g/mol
InChI Key: WSSNJICRKQCTDE-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is a heterocyclic compound that features an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a 4-fluorophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with chloroacetic acid to form the imidazo[2,1-b][1,3,4]thiadiazole core. Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine
  • 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives

Uniqueness

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is unique due to its specific substitution pattern and the presence of both the imidazo[2,1-b][1,3,4]thiadiazole core and the pyrrolidine ring. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H13FN4S

Molecular Weight

288.35 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-pyrrolidin-1-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13FN4S/c15-11-5-3-10(4-6-11)12-9-19-13(16-12)20-14(17-19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2

InChI Key

WSSNJICRKQCTDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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